molecular formula C18H35Br B041931 (Z)-1-Bromooctadec-9-ene CAS No. 6110-53-8

(Z)-1-Bromooctadec-9-ene

Cat. No.: B041931
CAS No.: 6110-53-8
M. Wt: 331.4 g/mol
InChI Key: RRQWVJIFKFIUJU-KTKRTIGZSA-N
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Description

(Z)-1-Bromooctadec-9-ene: is an organic compound that belongs to the class of alkenyl halides It is characterized by the presence of a bromine atom attached to the first carbon of an octadecene chain, with a double bond located at the ninth carbon in the Z-configuration

Mechanism of Action

Target of Action

It’s known that oleyl bromide can be used as a starting material in the synthesis of various compounds, including lipids and surfactants .

Mode of Action

It’s known that Oleyl bromide can carry out ring-opening reactions through a process called "encapsulation" . More research is needed to fully understand the interaction of Oleyl bromide with its targets and the resulting changes.

Biochemical Pathways

It’s known that Oleyl bromide can be used as a precursor for the synthesis of oleylphosphonates , which suggests that it may play a role in lipid metabolism.

Result of Action

Given its potential role in the synthesis of lipids and surfactants , it may have an impact on cell membrane structure and function.

Biochemical Analysis

Biochemical Properties

It is known to be a precursor for the synthesis of oleylphosphonates, which have the potential to inhibit diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MAGL) . These enzymes are involved in the metabolism of lipids, suggesting that Oleyl bromide may interact with these and potentially other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to be involved in the synthesis of oleylphosphonates, which can inhibit DAGL and MAGL . These enzymes play a crucial role in lipid metabolism, suggesting that Oleyl bromide may exert its effects at the molecular level by influencing these pathways.

Temporal Effects in Laboratory Settings

It is known to be a stable compound that can be stored at -20°C

Metabolic Pathways

It is a precursor for the synthesis of oleylphosphonates, suggesting that it may interact with enzymes involved in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrobromination of Octadec-9-ene: One common method for preparing (Z)-1-Bromooctadec-9-ene involves the addition of hydrogen bromide to octadec-9-ene. This reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions to ensure the formation of the Z-isomer.

    Bromination of Octadec-9-ene: Another method involves the direct bromination of octadec-9-ene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is conducted at low temperatures to favor the formation of the Z-isomer.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrobromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Z)-1-Bromooctadec-9-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Elimination Reactions: This compound can also undergo elimination reactions to form octadec-9-yne, especially under the influence of strong bases like potassium tert-butoxide.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding epoxides or alcohols, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

Major Products:

    Substitution: Octadec-9-en-1-ol, Octadec-9-en-1-nitrile.

    Elimination: Octadec-9-yne.

    Oxidation: Octadec-9-en-1-ol, Octadec-9,10-epoxide.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-1-Bromooctadec-9-ene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It serves as a monomer or comonomer in the production of specialty polymers with unique properties.

Biology and Medicine:

    Biological Probes: This compound is used in the development of biological probes for studying membrane dynamics and protein-lipid interactions.

    Drug Development: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

Industry:

    Surfactants and Lubricants: this compound is used in the production of surfactants and lubricants due to its long hydrophobic chain and reactive bromine atom.

    Material Science: It is employed in the modification of surfaces and the creation of functionalized materials.

Comparison with Similar Compounds

    (E)-1-Bromooctadec-9-ene: The E-isomer of 1-Bromooctadec-9-ene, which has different physical and chemical properties due to the trans configuration of the double bond.

    1-Chlorooctadec-9-ene: A similar compound where the bromine atom is replaced by chlorine, resulting in different reactivity and applications.

    1-Iodooctadec-9-ene: Another halogenated derivative with iodine, which has higher reactivity compared to bromine.

Uniqueness:

    Reactivity: (Z)-1-Bromooctadec-9-ene has unique reactivity due to the presence of the bromine atom and the Z-configuration of the double bond, which influences its steric and electronic properties.

    Applications: Its specific structure makes it suitable for applications in surfactant and lubricant production, as well as in the synthesis of complex organic molecules.

Properties

IUPAC Name

(Z)-1-bromooctadec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQWVJIFKFIUJU-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884225
Record name 9-Octadecene, 1-bromo-, (9Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-53-8
Record name (9Z)-1-Bromo-9-octadecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6110-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecene, 1-bromo-, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006110538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecene, 1-bromo-, (9Z)-
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Record name 9-Octadecene, 1-bromo-, (9Z)-
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Record name (Z)-1-bromooctadec-9-ene
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Synthesis routes and methods I

Procedure details

This example illustrates a synthesis of 1-(9,10-Oxidoctadecyl)-3,7-dimethylxanthine (inventive compound no. 2541). Triphenylphosphine (5.24 g; 20 mmol) was added in portions to a solution of oleyl alcohol (5.37 g; 20 mmol) and carbontetrabromide (6.63 g; 20 mmol) in 400 mL of dichloromethane and stirred for an hour at room temperature. The solvent was removed under reduced pressure and the residue extracted with hexane (3×200 mL). Further purification was done by flash chromatography over silica gel using hexane as eluant to yield 5.82 g (88% yield) of 1-bromo-9-octadecene.
[Compound]
Name
1-(9,10-Oxidoctadecyl)-3,7-dimethylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Quantity
5.37 g
Type
reactant
Reaction Step Two
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

This example is a method of synthesis for inventive compound no. 3508. Triphenylphosphine (5.24 g, 20 mmol) was added incrementally to a solution of oleyl alcohol (5.37 g, 20 mmol) and carbontetrabromide (6.63 g, 20 mmol) in 400 ml of dichloromethane, the resulting reaction mixture being stirred for an hour at room temperature. Removing the solvent under reduced pressure, left a residue, which was extracted with three 200 ml aliquots of hexane. Further purification by flash chromatography over silica gel using a hexane eluant produced 5.82 g of 1-bromo-9-octadecene (88% yield).
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the low toxicity of 3,7-dioleylquercetin (OQ) compared to native quercetin in the context of skin-whitening agents?

A1: Native quercetin, a well-known antioxidant and potential skin-whitening agent, suffers from concerns regarding its efficacy and safety. [] 3,7-dioleylquercetin (OQ), a novel quercetin derivative synthesized using oleyl bromide, demonstrates significantly lower toxicity in vitro (>100 µg/mL for OQ compared to <20 µg/mL for quercetin). [] This improved safety profile makes OQ a more promising candidate for developing novel skin-whitening agents with reduced risk of adverse effects.

Q2: How was oleyl bromide utilized in the synthesis of 3,7-dioleylquercetin (OQ)?

A2: Researchers synthesized OQ through an SN2 reaction using quercetin and oleyl bromide as reactants. [] This suggests that oleyl bromide acts as an alkylating agent, contributing its oleyl group to the quercetin molecule to form the desired derivative.

Q3: Can you elaborate on the use of oleyl bromide in synthesizing enantiopure structured ether lipids?

A3: Oleyl bromide plays a key role in the synthesis of specific ether lipids containing omega-3 fatty acids. [] Researchers used oleyl bromide to introduce the cis-octadec-9-enyl group to the glycerol backbone, contributing to the structural features and potential biological activity of the final ether lipid molecules.

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